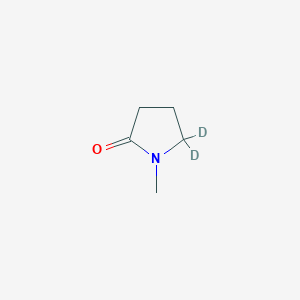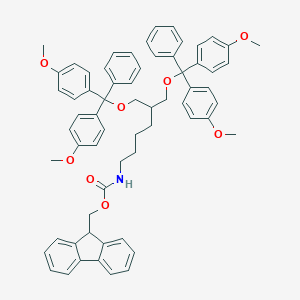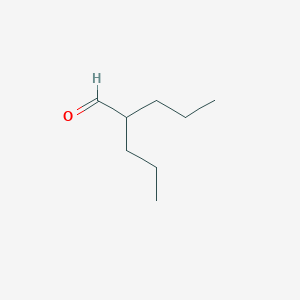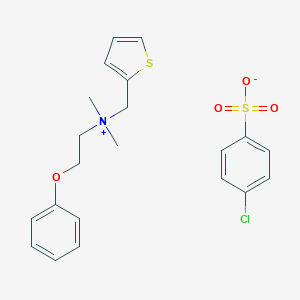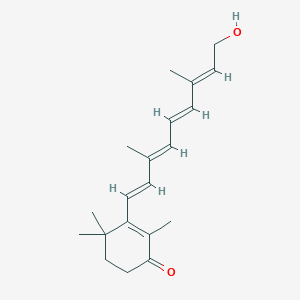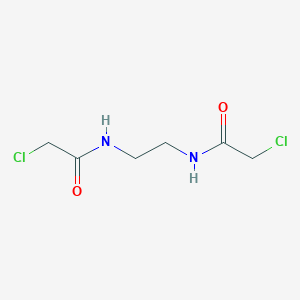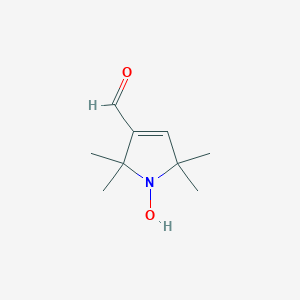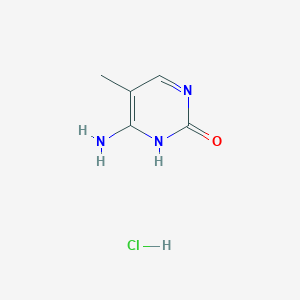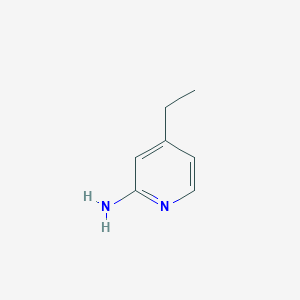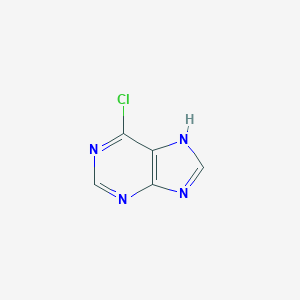
6-Chloropurine
Overview
Description
6-Chloropurine is a member of purines and is metabolized to form 6-mercaptopurine . It has been used as an antineoplastic . It is used in the preparation of 9-alkylpurines through alkylation with various substituted alkyl halides in dimethyl sulfoxide . It is also used to prepare 6-succinoaminopurine .
Synthesis Analysis
6-Chloropurine is synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . A chemical synthesis method of 6-chloropurine involves using acetyl hypoxanthine as the raw material and phosphorus oxychloride as a chlorinating agent . An efficient method for the synthesis of C6-functionalized purine nucleosides was developed via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles .Molecular Structure Analysis
The molecular formula of 6-Chloropurine is C5H3ClN4 and it has a molecular weight of 154.557 . The structure includes nitrogen heterocycles, which give rise to remarkable alkalinity and the formation of volatile acid salts .Chemical Reactions Analysis
6-Chloropurine has been used in the preparation of 9-alkylpurines via alkylation with various substituted alkyl halides in DMSO . It was also used in the preparation of 6-succinoaminopurine . An efficient method for the synthesis of C6-functionalized purine nucleosides was developed via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles .Physical And Chemical Properties Analysis
6-Chloropurine is a pale yellow crystal with relatively stable chemical properties that do not cause decomposition at room temperature . Its structure includes nitrogen heterocycles, which give rise to remarkable alkalinity and the formation of volatile acid salts .Scientific Research Applications
Kinetics and Substrate Specificity Studies
6-Chloropurine is utilized in biochemical research to study the kinetics and substrate specificity of enzymes such as adenosine deaminase . This enzyme plays a crucial role in purine metabolism, and understanding its interaction with 6-Chloropurine can provide insights into its mechanism of action and potential therapeutic targets .
Synthesis of Nucleoside Derivatives
Researchers use 6-Chloropurine for the benzoylation process to facilitate the synthesis of various nucleoside derivatives. These derivatives are significant in the development of antiviral and anticancer drugs. An example includes the synthesis of 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine , a compound of interest in medicinal chemistry .
Purine Analogue in Enzymatic Studies
After phosphorylation to NMP, NDP, or NTP, 6-Chloropurine serves as a purine substrate analogue. It’s used in studies with enzymes like Inosine monophosphate dehydrogenase (IMPDH) , which is important for nucleotide biosynthesis, and bacteriophage T4 RNA-ligase , an enzyme used in molecular biology for RNA research .
Catalytic Dehydrogenation
6-Chloropurine can be used to prepare purine via catalytic dehydrogenation . This process is essential for creating purine bases, which are fundamental components of nucleic acids and vital for genetic encoding in living organisms .
Mitsunobu Reaction
This compound is involved in the Mitsunobu reaction to prepare 9-alkylated adenines with various alcohols. The Mitsunobu reaction is a powerful tool in organic synthesis for creating new carbon-heteroatom bonds, which are key in developing pharmaceuticals .
Synthesis of Dihydroisoxazole Purine Derivatives
6-Chloropurine is a starting material for synthesizing dihydroisoxazole purine derivatives . These derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Alkylation Studies
It is used in alkylation studies to prepare 9-alkylpurines . Alkylation is a fundamental chemical reaction in organic synthesis, and 9-alkylpurines have significance in studying nucleotide interactions and drug development .
Preparation of 6-Succinoaminopurine
Finally, 6-Chloropurine is used in the preparation of 6-succinoaminopurine . This compound is of interest due to its potential applications in biochemistry and pharmaceuticals, where modifications of purine structures can lead to new therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
An efficient method for the synthesis of C6-functionalized purine nucleosides was developed via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles . This eco-friendly solvent-free process gave good to high isolated yields within a short reaction time (5 min) under microwave irradiated conditions . This method shows potential for future applications and improvements in the synthesis of 6-Chloropurine.
properties
IUPAC Name |
6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Record name | 6-chloropurine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861673 | |
| Record name | 6-Chloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 6-Chloropurine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6-Chloropurine | |
CAS RN |
87-42-3, 133762-83-1 | |
| Record name | 6-Chloropurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloropurin-9-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLOROPURINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6-Chloropurine acts as a prodrug, meaning it is metabolized in the body into its active form. One of its primary mechanisms of action is conversion to 6-thioinosinic acid (6-thioIMP). [] 6-thioIMP then inhibits purine nucleotide biosynthesis, ultimately interfering with DNA and RNA synthesis. [, ] This inhibition preferentially targets rapidly dividing cells, such as cancer cells. [, ]
A:
- UV-Vis: λmax in methanol = 265 nm []
- 1H NMR (DMSO-d6): δ 8.74 (s, 1H, H-8), 8.23 (s, 1H, H-2) []
- 13C NMR (DMSO-d6): δ 152.2 (C-2), 151.8 (C-4), 151.1 (C-6), 142.1 (C-8), 131.2 (C-5) []
A: 6-Chloropurine exhibits varying solubility depending on the solvent. It demonstrates higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) compared to water. [] This solubility difference is crucial for choosing appropriate solvents during chemical synthesis and formulation development.
A: While not typically used as a catalyst itself, 6-chloropurine serves as a vital starting material for synthesizing various biologically active compounds. It acts as an electrophile in various nucleophilic aromatic substitution reactions, enabling the introduction of different substituents at the 6-position of the purine ring. [, , , , ] This versatility makes it valuable in medicinal chemistry for developing novel therapeutics.
ANone: Modifications to the 6-chloropurine structure greatly influence its biological activity:
- Substitution at the 6-position: Replacing chlorine with other groups like thiol (-SH), alkylthio (-SR), or amino (-NH2) significantly alters its pharmacological profile. [, , , ] These modifications can impact its metabolism, target affinity, and overall efficacy.
- N9-Alkylation: Introducing alkyl groups at the N9 position of the purine ring can impact its antitumor and antiviral activity. [, ] The size and nature of the alkyl group can influence its interaction with enzymes and cellular targets.
- Ribosylation: Attaching a ribose sugar to the N9 position yields 6-chloropurine riboside, affecting its cellular uptake and metabolism. [] This modification can influence its conversion to active metabolites and subsequent biological activity.
A: 6-Chloropurine is rapidly absorbed after administration and undergoes extensive metabolism. [] The liver plays a major role in its metabolism, leading to the formation of various metabolites, including 6-chlorouric acid and 6-thioinosinic acid. [, , ] Excretion occurs primarily through the urine, with a small portion eliminated in feces. []
A:
- In Vitro: 6-Chloropurine has shown efficacy against various cancer cell lines, including murine leukemias (L1210 and P388) and human breast carcinoma (MCF7). []
- In Vivo: In animal models, 6-chloropurine demonstrated activity against Sarcoma 180 ascites cells, inhibiting tumor growth. []
ANone: Resistance to 6-chloropurine can arise from various mechanisms, including:
- Decreased uptake or increased efflux: Changes in cellular transport can limit drug accumulation within the cells, reducing its effectiveness. []
- Altered metabolism: Mutations in enzymes responsible for 6-chloropurine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can lead to resistance. []
A: 6-Chloropurine can cause a range of side effects, with myelosuppression (suppression of bone marrow activity) being the most common dose-limiting toxicity. [, ] Gastrointestinal disturbances, hepatotoxicity (liver damage), and an increased risk of infection are also possible adverse effects. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)

